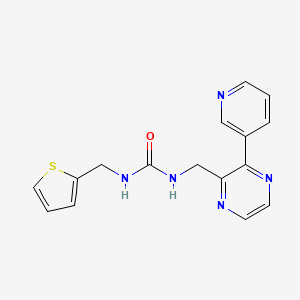
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C16H15N5OS and its molecular weight is 325.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((3-(Pyridin-3-yl)pyrazin-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis typically involves multi-step organic reactions, including the formation of the pyrazine and pyridine rings followed by their coupling with a thiophene derivative. Specific reaction conditions such as catalysts and solvents are crucial for achieving high yields and purity.
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, a study demonstrated that urea derivatives similar to this compound showed potent cytotoxic effects against various cancer cell lines, including renal carcinoma (Caki cells) and endothelial cells (HUVECs). The most active compounds in this series displayed IC50 values indicating effective inhibition of cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1 | Caki | 5.0 |
| 2 | HUVEC | 8.5 |
The mechanism underlying the anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Specifically, compounds like this compound may interact with proteins that regulate apoptosis and cell cycle progression, thereby inducing cell death in malignant cells.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial potential. Studies have shown that derivatives exhibit activity against various bacterial strains, suggesting a broad-spectrum efficacy. The exact mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies
- Anticancer Evaluation : A recent study synthesized a series of urea derivatives based on the structural framework of this compound. These compounds were tested against Caki cells, revealing that modifications at specific positions significantly influenced their cytotoxicity .
- Antimicrobial Testing : Another investigation focused on the antimicrobial properties of similar compounds, where it was found that certain derivatives exhibited minimum inhibitory concentrations (MICs) effective against Gram-positive and Gram-negative bacteria .
Propriétés
IUPAC Name |
1-[(3-pyridin-3-ylpyrazin-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS/c22-16(20-10-13-4-2-8-23-13)21-11-14-15(19-7-6-18-14)12-3-1-5-17-9-12/h1-9H,10-11H2,(H2,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEAIGJEKGBBEF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














